2-Fluoro-3-(trifluoromethyl)phenylacetic acid

Physicochemical characterization Solid-state chemistry Crystallization

Select 2-Fluoro-3-(trifluoromethyl)phenylacetic acid (CAS 194943-83-4) when regiospecificity is non-negotiable. The ortho-fluoro/meta-trifluoromethyl substitution generates steric and electronic effects distinct from the non-fluorinated analog (CAS 351-35-9, mp 76–79°C) and the para-CF₃ isomer (CAS 32857-62-8). With a melting point of 113–116°C enabling facile high-purity isolation and a logP of 2.47 for fine-tuned lipophilicity, this building block is critical for synthesizing octahydropyrrolo[1,2-a]pyrazine calcium channel blockers per US 8669255B2. Substituting incorrect regioisomers risks altered reaction yields, unpredictable crystallization, and inactive biological compounds. Verify CAS 194943-83-4 before purchase to ensure patent-compliant, reproducible results.

Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
CAS No. 194943-83-4
Cat. No. B068215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(trifluoromethyl)phenylacetic acid
CAS194943-83-4
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O
InChIInChI=1S/C9H6F4O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15)
InChIKeyIZXLNEHPKQVCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-(trifluoromethyl)phenylacetic Acid (CAS 194943-83-4): Technical Procurement Specification and Core Identity


2-Fluoro-3-(trifluoromethyl)phenylacetic acid (CAS 194943-83-4) is a halogenated phenylacetic acid derivative bearing a 2-fluoro substituent and a 3-trifluoromethyl group on the aromatic ring . It is classified as a fluorinated building block with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . The compound exhibits a melting point range of 113–116 °C (lit.) and a predicted logP of 2.47, indicating moderate lipophilicity . It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with documented applications in the preparation of calcium channel blockers and other bioactive scaffolds .

Why 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid Cannot Be Casually Substituted: Structural Determinants of Physicochemical Divergence


Within the class of trifluoromethyl-substituted phenylacetic acids, the precise position of substituents critically alters key properties including melting point, lipophilicity (logP), and electronic character [1]. The ortho-fluoro and meta-trifluoromethyl substitution pattern in 2-fluoro-3-(trifluoromethyl)phenylacetic acid generates a distinct combination of steric and electronic effects that cannot be replicated by regioisomers such as 3-(trifluoromethyl)phenylacetic acid (CAS 351-35-9) or 4-(trifluoromethyl)phenylacetic acid (CAS 32857-62-8) . These differences directly influence downstream reactivity in coupling reactions, the pharmacokinetic profile of derived active pharmaceutical ingredients (APIs), and the reproducibility of patent-protected synthetic routes . Substituting this specific isomer without verification risks altered reaction yields, unexpected crystallization behavior, or deviation from validated biological activity in receptor-binding assays .

Quantitative Differentiation Evidence for 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid Versus Structural Analogs


Melting Point Elevation as a Marker of Enhanced Crystalline Lattice Energy for 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid

2-Fluoro-3-(trifluoromethyl)phenylacetic acid exhibits a significantly higher melting point (113–116 °C) compared to its non-fluorinated analog, 3-(trifluoromethyl)phenylacetic acid (76–79 °C) . This ~37 °C elevation is attributable to the introduction of the ortho-fluoro substituent, which enhances intermolecular interactions in the crystalline lattice .

Physicochemical characterization Solid-state chemistry Crystallization

Comparative Lipophilicity (logP) of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid Versus Non-Fluorinated Analog

The predicted logP of 2-fluoro-3-(trifluoromethyl)phenylacetic acid is 2.47, compared to a logP of approximately 2.6 for the non-fluorinated analog 3-(trifluoromethyl)phenylacetic acid [1]. The slightly lower logP for the ortho-fluoro derivative, despite containing an additional fluorine atom, reflects the nuanced effect of substitution pattern on lipophilicity [2].

Lipophilicity ADME prediction Membrane permeability

Patent-Corroborated Synthetic Utility: 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid as a Key Intermediate for Calcium Channel Blockers

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is explicitly claimed as a key intermediate in the synthesis of substituted octahydropyrrolo[1,2-a]pyrazines, a class of compounds under investigation as calcium channel blockers . This patent-protected application (US8669255B2, priority date 2011-09-29) demonstrates the compound's unique capacity to be incorporated into bioactive scaffolds where the ortho-fluoro/meta-CF3 substitution pattern is essential for target engagement . In contrast, the non-fluorinated analog 3-(trifluoromethyl)phenylacetic acid is primarily cited in the literature for mechanistic studies of ligand-accelerated C-H activation, a fundamentally different application space .

Medicinal chemistry Patent analysis API synthesis

Divergent Boiling Points Between 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid and Its Para-Substituted Regioisomer

The predicted boiling point of 2-fluoro-3-(trifluoromethyl)phenylacetic acid is 258.3 ± 35.0 °C at 760 mmHg, while the para-substituted regioisomer, 4-(trifluoromethyl)phenylacetic acid (CAS 32857-62-8), is reported to have a boiling point of 265.2 °C at 760 mmHg . This difference, though moderate, reflects the impact of the ortho-fluoro group on intermolecular forces and vapor pressure [1].

Thermodynamics Purification Volatility

Evidence-Backed Procurement Scenarios for 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid


Calcium Channel Blocker Lead Optimization and Scale-Up

Procure 2-fluoro-3-(trifluoromethyl)phenylacetic acid (CAS 194943-83-4) for the synthesis of substituted octahydropyrrolo[1,2-a]pyrazine derivatives as described in US Patent 8669255B2 . The compound's ortho-fluoro/meta-CF3 substitution pattern is critical for the desired biological activity against calcium channels. Use of the non-fluorinated analog (CAS 351-35-9) or the para-CF3 isomer (CAS 32857-62-8) will not reproduce the patented structures and may yield inactive compounds.

Solid-Form Screening and Crystallization Development

Select 2-fluoro-3-(trifluoromethyl)phenylacetic acid for crystallization studies where a higher melting point (113–116 °C) is advantageous for purification or formulation . The compound's enhanced crystalline lattice energy, relative to the non-fluorinated analog (mp 76–79 °C), may facilitate isolation of high-purity intermediates or influence the solid-state properties of final APIs .

ADME Property Tuning in Fluorinated Drug Candidates

Incorporate 2-fluoro-3-(trifluoromethyl)phenylacetic acid as a building block when fine-tuning lipophilicity (logP) is required . The compound's logP of 2.47 offers a measurable difference from the non-fluorinated analog (logP ~2.6), providing medicinal chemists with a subtle but potentially impactful lever for optimizing membrane permeability and metabolic stability in lead series.

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